Centpiperalone

Hypoglycemic efficacy Diabetes pharmacology Oral hypoglycemic agent

Centpiperalone (CAS 22587-29-7), chemically defined as 2-piperazino-4(3H)-quinazolinone monoacetate (molecular formula C₁₄H₁₈N₄O₃, molecular weight 290.32 g/mol), is a synthetic heterocyclic small molecule belonging to the 4(3H)-quinazolinone class. First disclosed in 1969 by the Central Drug Research Institute (Lucknow, India), it represents the first-reported 4-quinazolone derivative exhibiting hypoglycemic activity, obtained via heating 2-ethylthio-3H,4-quinazolone with N-benzylpiperazine followed by catalytic debenzylation.

Molecular Formula C14H18N4O3
Molecular Weight 290.32 g/mol
CAS No. 22587-29-7
Cat. No. B14718974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCentpiperalone
CAS22587-29-7
Molecular FormulaC14H18N4O3
Molecular Weight290.32 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CN(CCN1)C2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C12H14N4O.C2H4O2/c17-11-9-3-1-2-4-10(9)14-12(15-11)16-7-5-13-6-8-16;1-2(3)4/h1-4,13H,5-8H2,(H,14,15,17);1H3,(H,3,4)
InChIKeyNGEOOZRNZHUVFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Centpiperalone (CAS 22587-29-7) for Research Procurement: A 2-Piperazino-4(3H)-Quinazolinone Monoacetate Hypoglycemic Probe with Direct β-Cell Insulin-Releasing Mechanism


Centpiperalone (CAS 22587-29-7), chemically defined as 2-piperazino-4(3H)-quinazolinone monoacetate (molecular formula C₁₄H₁₈N₄O₃, molecular weight 290.32 g/mol), is a synthetic heterocyclic small molecule belonging to the 4(3H)-quinazolinone class [1]. First disclosed in 1969 by the Central Drug Research Institute (Lucknow, India), it represents the first-reported 4-quinazolone derivative exhibiting hypoglycemic activity, obtained via heating 2-ethylthio-3H,4-quinazolone with N-benzylpiperazine followed by catalytic debenzylation [2]. Unlike sulfonylureas, which act via K_ATP channel modulation and hepatic glycogenolysis inhibition, or biguanides that reduce hepatic gluconeogenesis, centpiperalone exerts its hypoglycemic effect through direct stimulation of insulin liberation from pancreatic β-cells without evidence of peripheral insulin sensitization or hepatic mechanisms [3]. This compound is catalogued under NSC-327690 by the National Cancer Institute and has been indexed in the MeSH Supplementary Concept database since 1974 [4].

Why In-Class Quinazolinone or Sulfonylurea Analogs Cannot Substitute for Centpiperalone (CAS 22587-29-7) Without Quantitative Validation


Structurally related quinazolinones and pharmacologically related sulfonylurea insulin secretagogues differ from centpiperalone in three critical dimensions that preclude straightforward interchange: (1) mechanism of action — centpiperalone induces hypoglycemia exclusively through direct insulin liberation from β-cells, whereas sulfonylureas such as tolbutamide additionally inhibit hepatic glycogenolysis and suppress glucagon release, producing divergent metabolic profiles [1]; (2) efficacy spectrum across diabetic severity — centpiperalone uniquely retains activity in streptozotocin-induced severely diabetic (insulin-deficient) rats where tolbutamide and other agents fail [2]; and (3) combination pharmacology — centpiperalone's insulin-releasing effect is not significantly potentiated by co-administration with biguanides or sulfonylureas, indicating a saturated β-cell pathway that is mechanistically distinct [3]. For researchers and procurement specialists constructing experimental models of β-cell function, insulin secretion, or diabetes pharmacology, substitution with a generic sulfonylurea or an untested quinazolinone analog will yield non-equivalent — and likely non-comparable — experimental results.

Centpiperalone (CAS 22587-29-7) Product-Specific Quantitative Evidence: Head-to-Head Performance Data vs. Tolbutamide and Swerchirin-Containing Fraction


Blood Sugar Lowering Efficacy in Normal Rats: Centpiperalone vs. Tolbutamide vs. Swerchirin Fraction

In the only published direct three-way head-to-head comparative study, centpiperalone (CP) produced a 69% blood sugar lowering in normal rats after a single oral dose, representing the highest efficacy among the three agents tested. The study compared CP with tolbutamide (TB), a reference first-generation sulfonylurea, and a swerchirin-containing fraction (SWI) from Swertia chirayita. SWI — an impure natural product — exhibited better blood sugar lowering than tolbutamide, which is an established clinical drug, yet CP exceeded both compounds. The comparison was quantified under identical experimental conditions in normal albino rats with oral administration of each agent [1].

Hypoglycemic efficacy Diabetes pharmacology Oral hypoglycemic agent

Plasma Immunoreactive Insulin (IRI) Elevation: Centpiperalone vs. Tolbutamide vs. Swerchirin Fraction

Centpiperalone (CP) induced a 124% increase in plasma immunoreactive insulin (IRI) levels in normal rats, as measured by radioimmunoassay (RIA). This 124% elevation was the highest among the three agents tested, surpassing both tolbutamide (TB) and the swerchirin-containing fraction (SWI). The insulinotropic response directly mirrors centpiperalone's mechanism of action as a β-cell insulin liberator, and the magnitude of the IRI increase quantitatively distinguishes CP from TB, which also stimulates insulin secretion but via sulfonylurea receptor (SUR)-K_ATP channel interaction rather than a quinazolinone-mediated pathway [1].

Insulin secretion Beta-cell function RIA quantification

Islet Beta-Cell Degranulation: Centpiperalone Produces the Highest Degranulation Response

In the same head-to-head comparative study, centpiperalone (CP) induced 75% beta-cell degranulation in normal rats, assessed by aldehyde fuchsin histochemical staining, which is a direct morphological indicator of insulin granule release. This 75% degranulation exceeded the responses elicited by both tolbutamide (TB) and the swerchirin-containing fraction (SWI). The degranulation endpoint provides histological confirmation that CP's insulinotropic effect is grounded in physical mobilization and exocytosis of insulin-containing secretory granules from pancreatic islet β-cells, rather than non-specific metabolic effects [1]. An independent earlier study using the same staining method confirmed definite β-cell degranulation in centpiperalone-fed rats, with the effect absent in alloxanized (β-cell-depleted) animals, further corroborating the β-cell-specific mechanism [2].

Beta-cell degranulation Insulin granule release Aldehyde fuchsin staining

Unique Efficacy in Streptozotocin-Induced Severely Diabetic (Insulin-Deficient) Rats

Centpiperalone (CP) was the only agent among the three tested that demonstrated statistically significant hypoglycemic activity in streptozotocin (STZ)-induced severely diabetic rats (P < 0.01). Neither tolbutamide (TB) nor the swerchirin-containing fraction (SWI) retained efficacy in this model of severe insulin deficiency. This finding is mechanistically significant because STZ severely diabetic rats have extensive β-cell destruction; CP's residual activity suggests either extraordinary potency on surviving β-cells or the capacity to stimulate (pro)insulin biosynthesis, as subsequently demonstrated in isolated pancreatic islet studies where CP enhanced ³H-leucine incorporation into insulin after 3-hour incubation [1][2]. In the mild STZ-diabetic model, however, tolbutamide was more effective than CP, indicating that the differential advantage of CP is specifically in severe insulin-deficient states [1].

Severe diabetes model Streptozotocin Insulin-deficient diabetes

Mechanistic Specificity: Pure Insulin-Liberation Pathway Distinguished from Sulfonylurea Hepatic Mechanisms

Centpiperalone's mechanism is distinguished from sulfonylureas at the level of tissue pharmacology. In isolated rat hemidiaphragm experiments (Warburg bath, 37°C, glucose-phosphate buffer), centpiperalone enhanced glucose and oxygen uptake, but this effect was not augmented by the addition of exogenous insulin — indicating that CP does not act as an insulin sensitizer at peripheral tissues [1]. In contrast, sulfonylureas such as tolbutamide have been demonstrated to inhibit hepatic glycogenolysis and suppress glucagon release, constituting a hepatic component absent in centpiperalone's pharmacological profile [2]. Centpiperalone thus provides a functionally 'cleaner' β-cell-specific insulin secretagogue tool, unconfounded by hepatic or peripheral metabolic actions. This mechanistic distinction is reinforced by the finding that diphenylhydantoin (DPH) premedication blocks CP-induced insulin release, confirming the β-cell-specific, secretagogue-dependent nature of its action [3].

Mechanism of action Insulin release Sulfonylurea comparison

Combination Pharmacology: Lack of Synergistic Potentiation by Biguanides or Sulfonylureas Indicates Saturated β-Cell Pathway

A dedicated combination study demonstrated that the insulin-releasing effect of centpiperalone (CP) is not significantly potentiated by co-administration with either the biguanide DBI (phenformin) or the sulfonylurea tolbutamide (TB) in albino rats. The study assessed blood sugar, liver and muscle glycogen, and β-cell histochemistry under single-agent and combination regimens. The absence of significant potentiation implies that CP's β-cell secretagogue pathway operates at maximal or near-maximal capacity, such that additional insulinotropic stimuli (from TB) or peripheral insulin sensitization (from DBI) do not produce additive hypoglycemic effects [1]. In contrast, tolbutamide's effects are known to be potentiated by biguanides in some experimental contexts, supporting a distinct pharmacological saturation profile for CP [1].

Combination therapy Biguanide Pharmacodynamic saturation

Optimal Research Application Scenarios for Centpiperalone (CAS 22587-29-7) Based on Quantitative Differentiation Evidence


Maximal Acute Insulin Secretion Models Requiring Superior β-Cell Degranulation

Researchers constructing models of maximal acute endogenous insulin release should prioritize centpiperalone over tolbutamide or other sulfonylureas. The compound produces 69% blood sugar lowering, 124% IRI increase, and 75% β-cell degranulation in normal rats — each parameter exceeding tolbutamide — making it the most potent insulin secretagogue in its comparator class. The aldehyde fuchsin-documented degranulation response provides histological endpoint validation essential for pancreatic islet morphology studies [1]. Combined with the isolated islet evidence that CP stimulates (pro)insulin biosynthesis after 3-hour incubation and induces cathepsin-B enzyme activity [2], this compound is ideally suited for experiments dissecting insulin granule biogenesis, trafficking, and exocytosis in normal β-cell physiology.

Severe Insulin-Deficient Diabetes Models Where Sulfonylureas and Natural Products Are Ineffective

Centpiperalone is the only validated oral hypoglycemic agent among its comparators (tolbutamide and SWI) that retains statistically significant activity (P < 0.01) in STZ-induced severely diabetic rats [1]. This unique property makes CP irreplaceable for experimental models of advanced β-cell failure, including dose-response studies in severely diabetic animals, evaluation of residual β-cell function after extensive STZ or alloxan ablation, and investigation of insulin biosynthesis stimulation in the context of profound insulin deficiency [3]. Researchers should note that in mild STZ diabetes, tolbutamide outperforms CP; thus, compound selection must be severity-matched [1].

β-Cell-Specific Mechanistic Studies Requiring Freedom from Hepatic Confounds

Experimental designs requiring pharmacological isolation of β-cell insulin secretion — without confounding hepatic glycogenolysis inhibition or glucagon suppression — should employ centpiperalone as the β-cell-specific probe. Unlike sulfonylureas, which carry dual β-cell and hepatic actions, CP's hypoglycemic mechanism is exclusively insulin-liberation-dependent: the hemidiaphragm experiments show no peripheral insulin sensitization, and the alloxanized rat model confirms abolition of effect upon β-cell destruction [1]. The diphenylhydantoin (DPH) blockade model further validates specificity, as DPH premedication prevents CP-induced insulin release, confirming a secretagogue-dependent rather than a direct metabolic mechanism [4]. This specificity profile makes CP a valuable chemical biology tool for β-cell K_ATP-independent insulin secretion pathway interrogation.

Chronic Toxicology and Cross-Species Pharmacodynamic Profiling Supported by Existing Six-Month Rat and Rhesus Monkey Data

For toxicology and safety pharmacology programs, centpiperalone possesses a documented chronic toxicity dataset in both rodent (rat) and non-human primate (rhesus monkey) models, published as a dedicated six-month study covering repeated oral administration [1]. This pre-existing chronic toxicity documentation reduces the need for de novo pilot toxicology studies in early-stage research programs investigating quinazolinone-based hypoglycemic agents. Additionally, cross-species efficacy has been confirmed in guinea-pigs, rats, rabbits, cats, and rhesus monkeys, providing broad phylogenetic validation of the β-cell insulin release mechanism [2]. An HPLC bioanalytical method for determination of centpiperalone in plasma and urine of rabbits has also been developed and published, facilitating PK/PD correlation studies [3].

Quote Request

Request a Quote for Centpiperalone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.